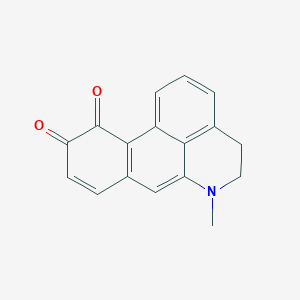

Apomorphine o-quinone

Description

Structure

3D Structure

Properties

IUPAC Name |

10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZIOGKZAPZOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Insight: Apomorphine Auto-Oxidation to Quinone

The following technical guide provides a comprehensive mechanistic analysis of apomorphine auto-oxidation, designed for researchers and formulation scientists.

Executive Summary

Apomorphine is a potent non-selective dopamine agonist used primarily in the treatment of Parkinson’s disease. Despite its clinical efficacy, its utility is severely compromised by its inherent chemical instability.[1] In aqueous solution, apomorphine undergoes rapid auto-oxidation to form apomorphine-o-quinone (also referred to in some literature as oxoapomorphine).[2][1][3]

This transformation is not merely a shelf-life concern but a toxicological one.[2][1] The oxidation products are electrophilic quinones capable of generating reactive oxygen species (ROS) and forming covalent adducts with cellular proteins (e.g.,

The Chemical Mechanism of Oxidation

The core instability of apomorphine lies in its catechol (1,2-dihydroxybenzene) moiety at the C10 and C11 positions. This structural feature is highly susceptible to sequential one-electron oxidations.[2][1]

The Pathway

The oxidation proceeds via a radical-mediated mechanism, accelerated by alkaline pH, light, and transition metals.

-

Deprotonation: Under physiological or neutral pH, the catechol hydroxyl groups deprotonate, increasing electron density and reducing the oxidation potential.

-

First Electron Transfer (Semiquinone Formation): Dissolved oxygen (

) accepts an electron from the catechol, generating a superoxide radical ( -

Second Electron Transfer (Quinone Formation): The semiquinone rapidly loses a second electron (often to another

or metal ion), forming the fully oxidized apomorphine-o-quinone (Aporphine-10,11-dione).[2][1] -

Polymerization/Precipitation: The o-quinone is highly reactive.[1] In the absence of nucleophiles, it can polymerize to form dark green/black melanin-like pigments, the hallmark of degraded apomorphine solutions.

Visualization of the Pathway

The following diagram illustrates the electron transfer steps and the critical role of pH and metal ions.

Figure 1: Step-wise oxidation of apomorphine to its o-quinone derivative.[2][1] Note the generation of superoxide radicals during the transition.

Kinetics and Catalysis Factors

Understanding the kinetics is essential for formulation design. The reaction does not follow simple zero-order kinetics but is highly dependent on environmental factors.[2][1]

| Factor | Effect on Oxidation Rate | Mechanistic Explanation |

| pH | Exponential Increase | Oxidation is proton-coupled.[2][1] At pH < 4, the catechol is fully protonated and stable. At pH > 6, the phenolate concentration increases, drastically lowering the oxidation potential. |

| Metal Ions | Catalytic | Trace metals (Fe, Cu) act as redox shuttles, facilitating electron transfer from apomorphine to oxygen (Fenton-like chemistry).[2][1] |

| Light | Photo-acceleration | UV/Visible light provides the activation energy for the initial electron abstraction, generating singlet oxygen ( |

| Temperature | Arrhenius Increase | Standard kinetic acceleration.[1] However, temperature also affects oxygen solubility, creating a complex non-linear relationship in sealed vessels.[1] |

Stabilization & The "Bisulfite Trap"

A critical insight for formulation scientists is the behavior of antioxidants, specifically Sodium Metabisulfite (SMB) . While SMB is the industry standard, it introduces a secondary degradation pathway.

The Mechanism of Failure

SMB functions by scavenging oxygen and reducing quinones back to catechols. However, the bisulfite ion (

-

Result: Formation of Apomorphine Sulfonate adducts.[1]

-

Implication: While the solution may not turn green (masking the quinone), the active drug is still consumed, and a new impurity is generated. This is a "silent" degradation.

Figure 2: The "Bisulfite Trap."[2][1] The antioxidant can irreversibly react with the oxidation product, creating sulfonated impurities.

Toxicological Implications

The degradation of apomorphine is not just a quality control issue; it is a safety concern.

-

Cytotoxicity: The o-quinone is a potent electrophile.[1] It covalently binds to sulfhydryl (-SH) groups on essential cellular proteins, leading to enzyme inactivation and mitochondrial dysfunction.[2][1]

-

ROS Generation: The redox cycling between apomorphine and its semiquinone generates superoxide and hydrogen peroxide, contributing to oxidative stress in tissues (e.g., at the injection site, causing panniculitis).

-

Protein Aggregation: Studies have shown that apomorphine oxidation products can stabilize toxic oligomers of

-synuclein, potentially exacerbating neurodegeneration mechanisms.[1]

Protocol: Self-Validating Stability Assessment

To rigorously evaluate apomorphine stability and antioxidant efficacy, use this "Stress-to-Failure" protocol. This method ensures you detect both oxidative loss and adduct formation.[1]

Experimental Setup

-

Reagents: Apomorphine HCl, Sodium Metabisulfite (SMB), Ascorbic Acid (AA), Phosphate Buffer (pH 7.4), 0.1 M HCl.[2][1]

-

Instrument: HPLC with Diode Array Detector (DAD) and Mass Spectrometry (MS) (optional but recommended for adducts).[1]

The Protocol Steps

Step 1: Preparation of Stress Conditions Prepare three 10 mL vials of Apomorphine HCl (0.5 mg/mL):

-

Vial A (Control): Dissolved in 0.1 M HCl (pH ~1).

-

Vial B (Oxidative Stress): Dissolved in Phosphate Buffer pH 7.4 + headspace air.[1]

-

Vial C (Antioxidant Test): Dissolved in Phosphate Buffer pH 7.4 + 0.1% SMB.[1]

Step 2: Incubation Incubate all vials at 37°C for 24 hours. Protect Vial A from light; expose Vials B and C to ambient light.[1]

Step 3: Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: 272 nm (Apo max) and 400-600 nm (Quinone broad band).[2][1]

Step 4: Data Interpretation (The Self-Validating Check)

-

Check Vial B: Must show a new peak at RRT ~0.8-0.9 (Quinone) and visible green color.[2][1] If no green color, the stress condition was insufficient.

-

Check Vial C:

References

-

Udvardy, A. et al. (2011).[1][3][4][5][6] Extensive study of the autooxidation products of apomorphine and its pharmacologically active derivatives. Journal of Molecular Structure, 1002(1-3), 37-44.[2][1][3] Link[2]

-

Sreeramoju, M. K., & Digenis, G. A. (2018).[1][7][8] Nucleophilic Addition in Aqueous Apomorphine Formulation Solutions in the Presence of Sodium Metabisulfite: Implications for Formulation Development and Manufacturing. Journal of Pharmaceutical Sciences, 107(12), 3003-3006.[2][1] Link[2]

-

Garrido, J. M. et al. (2002).[1][3][4][5] New insights into the oxidation pathways of apomorphine.[3][8][9] Journal of the Chemical Society, Perkin Transactions 2, (10), 1713-1717.[2][4][5] Link

-

El-Bachá, R. S. et al. (1999).[1] Mechanisms of apomorphine cytotoxicity towards rat glioma C6 cells. Neuroscience Letters, 263(1), 25-28.[2][1] Link

-

Ng Ying Kin, N. M. et al. (2001).[1] Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 25(7), 1461-1468.[2][1][3] Link

Sources

- 1. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Apomorphine [webbook.nist.gov]

- 3. dovepress.com [dovepress.com]

- 4. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 5. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 6. Apomorphine o-Quinone | CymitQuimica [cymitquimica.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Nucleophilic Addition in Aqueous Apomorphine Formulation Solutions in the Presence of Sodium Metabisulfite: Implications for Formulation Development and Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Physical and Chemical Properties of Apomorphine o-Quinone: Mechanisms of Auto-Oxidation, Reactivity, and Formulation Strategies

Executive Summary

Apomorphine is a highly potent, non-selective dopamine D1 and D2 receptor agonist utilized primarily in the acute management of hypomobility ("OFF" episodes) in advanced Parkinson's disease[1]. Despite its profound clinical efficacy, the apomorphine molecule is notoriously unstable in aqueous environments[2]. Upon exposure to ambient light, atmospheric oxygen, or neutral-to-alkaline pH, it undergoes rapid autoxidation to form apomorphine o-quinone (oxoapomorphine)[2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties of apomorphine o-quinone, map its oxidative degradation pathways, and provide field-proven, self-validating formulation protocols to mitigate its formation in pharmaceutical development.

Physicochemical Profile

Apomorphine o-quinone is structurally defined as a 6a,7-didehydroaporphine-10,11-dione[3]. The conversion from apomorphine to its o-quinone derivative involves the loss of four hydrogen atoms (two from the catechol hydroxyls and two from the 6a and 7 positions), which extends the conjugated

Table 1: Key Physicochemical Properties of Apomorphine o-Quinone

| Property | Value / Description |

| IUPAC Name | 10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione[3] |

| Common Synonyms | Oxoapomorphine; 6a,7-Didehydroaporphine-10,11-dione[3] |

| Chemical Formula | C₁₇H₁₃NO₂[3] |

| Molecular Weight | 263.29 g/mol [3] |

| Exact Mass | 263.0946 Da[3] |

| Topological Polar Surface Area (TPSA) | 37.4 Ų[3] |

| Macroscopic Appearance | Black solid (pure); Green/Blue coloration in aqueous solution[4],[2] |

Mechanisms of Autoxidation and Radical Generation

The degradation of apomorphine is not a simple single-step reaction; it is a complex, oxygen-dependent electron transfer cascade.

The autoxidation is initiated by the transfer of two electrons and two protons from the catechol moiety of apomorphine to molecular oxygen (O₂)[5]. This initial abstraction forms an intermediate 10,11-dione and generates hydrogen peroxide (H₂O₂) as a reactive byproduct[5]. The intermediate is subsequently further oxidized and dehydrogenated by the newly formed H₂O₂ to yield the final apomorphine o-quinone (m/z 264)[5].

Because apomorphine o-quinone is highly electrophilic, it exhibits significant biological reactivity. have demonstrated that in biological systems, apomorphine o-quinone can undergo a one-electron reduction to form a cytotoxic semiquinone radical [6]. This radical cycling generates reactive oxygen species (ROS), which are implicated in endothelium-dependent vasoconstriction and localized cytotoxicity (e.g., oropharyngeal irritation observed in sublingual apomorphine formulations)[4],[7].

Fig 1: Autoxidation pathway of apomorphine to o-quinone and subsequent radical formation.

Formulation Challenges: The Antioxidant Paradox

Stabilizing apomorphine in aqueous solutions requires a nuanced understanding of antioxidant kinetics. A common industry misstep is the isolated use of Sodium Metabisulfite (SMB).

Empirical data reveals a paradoxical effect: at lower apomorphine concentrations (e.g., 50 μg/mL), formulating with 0.1% SMB alone actually accelerates degradation, leaving only 0.53% of the active pharmaceutical ingredient (API) intact after 14 days at 25°C[8]. The causality behind this lies in the mechanism of autoxidation. Because the initial reaction generates H₂O₂[5], SMB's reducing capacity is rapidly overwhelmed, and it may even act as a pro-oxidant catalyst under specific conditions[5].

To establish a stable matrix, a synergistic combination of 0.1% L-ascorbic acid (AA) and 0.1% SMB is required[8]. AA acts as the primary oxygen scavenger, minimizing the dissolved reactive oxygen content and preventing the initial electron abstraction, while SMB provides secondary stabilization[8].

Table 2: Stability of Apomorphine HCl (50 μg/mL) Across Antioxidant Systems (14-Day Study)

| Antioxidant System | Storage Temp (°C) | API Remaining (%) | Visual Observation |

| 0.1% AA + 0.1% SMB | 25°C | 99.7% | Colorless (Stable)[8] |

| 0.1% AA + 0.1% SMB | 37°C | 95.9% | Colorless (Stable)[8] |

| 0.1% SMB (Alone) | 25°C | 0.53% | Green Discoloration[8] |

| 0.1% SMB (Alone) | 37°C | 0.06% | Green Discoloration[8] |

| 0.1% EDTA | 25°C | 99.20% | Light Blue (Degraded)[8] |

Data synthesized from .

Validated Experimental Protocol: Stability-Indicating Assay

To accurately quantify the formation of apomorphine o-quinone, analytical protocols must be self-validating. The following methodology details a stability-indicating High-Performance Liquid Chromatography (HPLC) assay coupled with LC-MS, ensuring baseline resolution between the parent drug and its oxidative degradants[9].

Fig 2: Validated experimental workflow for apomorphine stability and degradant quantification.

Step-by-Step Methodology

Step 1: Mobile Phase & Column Preparation

-

Action: Prepare a mobile phase consisting of 20% (v/v) acetonitrile and 80% aqueous 50 mM orthophosphoric acid, strictly adjusted to pH 3.5 using 5 M NaOH[9]. Utilize an octadecylsilane (C18) column (5 μm, 150 mm × 4.6 mm)[9].

-

Causality: Apomorphine contains a basic tertiary amine. Maintaining the mobile phase at pH 3.5 ensures the amine remains fully protonated, preventing peak tailing and guaranteeing sharp chromatographic resolution between the hydrophilic apomorphine (m/z 268) and the more hydrophobic o-quinone degradant (m/z 264)[9].

Step 2: Antioxidant Matrix Formulation

-

Action: Prepare 50 μg/mL apomorphine HCl solutions in a dual-antioxidant matrix of 0.1% L-ascorbic acid (AA) and 0.1% sodium metabisulfite (SMB)[8].

-

Causality: As established, this specific combination is required to sequentially quench dissolved O₂ and neutralize intermediate H₂O₂, preventing the chromophoric shift to green[8].

Step 3: Forced Degradation (System Suitability Control)

-

Action: Expose a control sample of apomorphine HCl to 0.02 M NaOH to force rapid autoxidation[9].

-

Causality: Every robust protocol must be self-validating. By forcing the generation of apomorphine o-quinone (turning the solution brown/green), you validate the HPLC-DAD method's stability-indicating power, ensuring the detector (set at 280 nm) can distinctly separate the parent peak from the degradant peak[9].

Step 4: LC-MS Verification

-

Action: Extract the degraded mixture using dichloromethane, neutralize with sodium bicarbonate, and purify via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (9:1) mobile phase[9]. Subject the isolated blue/green solid to LC-MS[9].

-

Causality: Chromatographic separation alone cannot confirm chemical identity. LC-MS definitively verifies the presence of apomorphine o-quinone by confirming the mass-to-charge ratio (m/z) shift from 268 (protonated apomorphine) to 264 (protonated o-quinone), confirming the loss of 4 hydrogen atoms[9].

References

-

Ang, Z. Y., Boddy, M., Liu, Y., & Sunderland, B. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy, 10, 3253-3265.[Link]

-

Olea-Azar, C., Alarcón, J., Opazo, L., Abarca, B., Ballesteros, R., & Bielsa, P. (2002). Electron Spin Resonance and electrochemical studies of oxidation products derivates of apomorphine in aprotic solvents. Journal of the Chilean Chemical Society, 47(4), 379-384.[Link]

-

PubChem. (2024). Apomorphine o-quinone (CID 10015619). National Center for Biotechnology Information.[Link]

Sources

- 1. Apomorphone Hydrochloride Hemihydrate Explained | Mikromol Feature | LGC Standards [lgcstandards.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Apomorphine o-quinone | C17H13NO2 | CID 10015619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Apomorphine o-Quinone | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Electron Spin Resonance and electrochemical studies of oxidation products derivates of apomorphine in aprotic solvents [repositorio.uchile.cl]

- 7. Clinical trial evaluating apomorphine oromucosal solution in Parkinson's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. dovepress.com [dovepress.com]

Apomorphine o-quinone CAS number and synonyms

Identity, Reactivity, and Experimental Characterization

Executive Summary

Apomorphine o-quinone (CAS 18605-40-8) is the highly reactive, electrophilic oxidation product of the dopamine agonist Apomorphine.[1] Unlike its parent compound, which is a potent D1/D2 receptor agonist used in Parkinson’s disease (PD) and erectile dysfunction, the o-quinone is a toxic metabolite.[1] It drives oxidative stress through redox cycling and covalently modifies proteins via Michael addition to cysteine residues.[1]

This guide provides a technical deep-dive for researchers studying dopaminergic toxicology, drug stability, and metabolite characterization.[1] It details the chemical identity, formation mechanisms, and validated protocols for the generation and trapping of this transient species.[1]

Part 1: Chemical Identity & Properties[1][2][3][4]

The nomenclature of apomorphine oxidation products can be ambiguous in literature. It is critical to distinguish Apomorphine o-quinone (oxidation of the catechol diol) from 8-oxo-apomorphine (oxidation of the piperidine ring to a lactam).[1]

Table 1: Chemical Specifications

| Property | Detail |

| Chemical Name | Apomorphine o-quinone |

| CAS Number | 18605-40-8 |

| Systematic Name | (6aR)-6-methyl-5,6-dihydro-4H-dibenzo[de,g]quinoline-10,11-dione |

| Synonyms | 6a,7-Didehydroaporphine-10,11-dione; Apomorphine quinone |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Appearance | Dark blue/green to black solid (often transient in solution) |

| Solubility | Soluble in acidic aqueous media; rapidly degrades in alkaline pH |

| Key Reactivity | Electrophilic Michael Acceptor (soft acid); Redox active |

Technical Note on "Oxoapomorphine": While some commercial vendors list "Oxoapomorphine" as a synonym for the o-quinone, this term is frequently used in scientific literature to refer to 8-oxo-apomorphine (CAS 5529-66-8).[1] Researchers must verify the structure (10,11-dione vs. 8-oxo lactam) when sourcing standards.[1]

Part 2: Formation & Mechanistic Pathways[1]

The Autoxidation Cascade

Apomorphine contains a catechol moiety (10,11-diol) susceptible to autoxidation, a process catalyzed by transition metals (Cu²⁺, Fe³⁺), light, and alkaline pH.[1]

-

Initiation: The catechol undergoes one-electron oxidation to form the semiquinone radical .[1]

-

Propagation: The semiquinone disproportionates or further oxidizes to the Apomorphine o-quinone .[1]

-

Redox Cycling: The quinone can be reduced back to the semiquinone by cellular reductants (e.g., NADPH-P450 reductase), generating Superoxide anions (O₂[1]•⁻) and depleting cellular reducing equivalents.[1]

-

Polymerization: If untrapped, the quinone undergoes nucleophilic attack by other apomorphine molecules, leading to "melanin-like" dark pigments (the characteristic "blue/green" discoloration of aged apomorphine solutions).[1]

Pathway Visualization

The following diagram illustrates the oxidation pathway and the critical "decision point" between redox cycling and protein adduction.

Figure 1: Mechanistic pathway of Apomorphine oxidation showing the generation of the reactive o-quinone intermediate and its downstream fates: redox cycling (toxicity) or covalent adduction (scavenging/damage).[1]

Part 3: Experimental Protocols

To study Apomorphine o-quinone, one cannot simply "dissolve and measure" due to its instability.[1] The following protocols utilize in situ generation and trapping to validate its presence and activity.

Protocol A: Controlled Chemical Generation

Objective: Generate a high concentration of o-quinone for immediate use in binding assays. Reagents: Sodium Periodate (NaIO₄), Acetic Acid, Apomorphine HCl.[1]

-

Preparation: Dissolve Apomorphine HCl (10 mM) in 10 mM acetic acid (pH ~3.0). The acidic pH suppresses spontaneous autoxidation.[1]

-

Oxidation: Add a 2-fold molar excess of NaIO₄ (dissolved in water).[1]

-

Reaction: Incubate for 2-5 minutes at 4°C.

-

Observation: Solution will rapidly turn from colorless/pale yellow to a deep red/brown, indicating quinone formation.[1]

-

-

Stabilization (Optional): If analysis is not immediate, maintain at 4°C and pH < 4. At neutral pH, the quinone half-life is < 30 minutes.[1]

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Confirm the electrophilic nature of the quinone by forming a stable thioether conjugate. This is the "Gold Standard" for validation.

-

Incubation: Mix 100 µM Apomorphine (from Protocol A) with 500 µM Reduced Glutathione (GSH) in Phosphate Buffered Saline (pH 7.4).

-

Timing: Incubate at 37°C for 30 minutes.

-

Quenching: Stop reaction by adding 1% Formic Acid.

-

Analysis: Proceed to LC-MS.

Protocol C: LC-MS/MS Detection

Objective: Analytical identification of the o-quinone and its GSH adduct.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 mins |

| Ionization | ESI Positive Mode |

| Target Mass (Quinone) | m/z 264.1 [M+H]⁺ (Apomorphine - 2H) |

| Target Mass (GSH Adduct) | m/z 571.2 [M+H]⁺ (Quinone + GSH) |

Data Interpretation: The appearance of the m/z 571.2 peak confirms the presence of the o-quinone intermediate.[1] The disappearance of the m/z 264.1 peak over time in the absence of GSH indicates polymerization.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for generating and validating Apomorphine o-quinone using Mass Spectrometry.

References

-

PubChem. (n.d.).[1] Apomorphine o-quinone (CID 10015619).[1][2] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][1]

-

Garrido, J. M., et al. (2004).[1] New insights into the oxidation pathways of apomorphine. ResearchGate. Retrieved March 1, 2026, from [Link]

-

Picada, J. N., et al. (2005).[1] Genotoxic, neurotoxic and neuroprotective activities of apomorphine and its oxidized derivative 8-oxo-apomorphine.[1] Brazilian Journal of Medical and Biological Research.[1] Retrieved March 1, 2026, from [Link][1]

Sources

Apomorphine o-Quinone: Discovery, Oxidation Kinetics, and Pharmacological Implications

Executive Summary

Apomorphine is a potent, non-selective dopamine D1 and D2 receptor agonist that has become a cornerstone rescue therapy for patients experiencing "off" episodes in late-stage Parkinson's disease. Despite its clinical efficacy, the commercial and experimental use of apomorphine is heavily complicated by its thermodynamic instability in aqueous environments. Upon exposure to ambient oxygen and light, apomorphine undergoes a rapid auto-oxidation cascade, yielding a biologically active, green-tinted degradation product known as Apomorphine o-quinone (oxoapomorphine).

This whitepaper provides an in-depth technical analysis of the discovery, chemical kinetics, and pharmacological profile of Apomorphine o-quinone. Designed for drug development professionals and analytical chemists, it details the mechanistic causality behind its synthesis and outlines self-validating experimental protocols for its extraction.

Historical Context and Discovery

Apomorphine was first synthesized in 1845 by boiling morphine with concentrated acid. While its dopaminergic properties were well-documented, early pharmacologists consistently noted that aqueous solutions of the drug rapidly degraded, developing a characteristic dark green discoloration. For decades, the exact molecular structure of this degradation product remained ambiguous, complicating formulation efforts.

The definitive structural elucidation and mapping of its auto-oxidation pathways were achieved through the foundational work of and later refined by [1, 2]. These researchers isolated the green metabolite and characterized it as an ortho-quinone. Crucially, they discovered that the degradation of apomorphine is highly pH-dependent, yielding distinct quinone derivatives based on the acidity of the surrounding media, which fundamentally shifted how pharmaceutical formulations of the drug were stabilized.

Chemical Properties and Oxidation Kinetics

Apomorphine o-quinone is an electrophilic ortho-quinone derivative resulting from the two-electron, two-proton oxidation of apomorphine's catechol ring.

Quantitative Data Summary

Table 1: Physicochemical Properties of Apomorphine o-Quinone

| Property | Value |

| IUPAC Name | 10-methyl-10-azatetracyclo[7.7.1.0²·⁷.0¹³·¹⁷]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione |

| Common Synonyms | Oxoapomorphine, Apomorphine Quinone, 6a,7-Didehydroaporphine-10,11-dione |

| CAS Registry Number | 18605-40-8 |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Topological Polar Surface Area | 37.4 Ų |

| Primary Formation Condition | Aqueous auto-oxidation at pH < 7 |

Causality in Oxidation Kinetics

The auto-oxidation of apomorphine is not a simple single-step reaction but a complex, self-propagating cascade. As detailed in contemporary stability studies [3], the reaction is initiated by the transfer of electrons from the catechol moiety to molecular oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This H₂O₂ acts as a secondary oxidant, drastically accelerating the conversion of the intermediate into the final o-quinone.

The structural fate of the molecule is dictated by the environment's pH. [2] demonstrated that at a pH below 7, oxoapomorphine is the thermodynamically favored product. Conversely, in alkaline media (pH > 7), the degradation pathway shifts to form apomorphine p-quinone.

pH-dependent auto-oxidation pathways of apomorphine into quinone derivatives.

Pharmacological and Toxicological Profiling

While the parent compound apomorphine is a potent dopaminergic agonist, its oxidized o-quinone metabolite completely loses this therapeutic efficacy and instead exhibits distinct, potentially toxic cardiovascular pharmacology.

[1] performed radioligand binding assays and functional studies on rat aortic rings, revealing that Apomorphine o-quinone induces endothelium-dependent vasoconstriction. Mechanistically, the o-quinone disrupts normal endothelial function, likely through the generation of oxidative stress and covalent binding to nucleophilic residues on endothelial proteins. This toxicity profile underscores the critical need for robust antioxidant systems—such as combinations of ascorbic acid (AA) and sodium metabisulfite (SMB)—in commercial formulations to intercept ROS and prevent the accumulation of this vasoactive metabolite.

Experimental Methodologies: Synthesis and Extraction

To study the pharmacological effects of Apomorphine o-quinone, analytical chemists must synthesize and isolate it with high purity. The following protocol is adapted from the foundational methodology described by [1], engineered here as a self-validating system.

Experimental workflow for the synthesis and extraction of Apomorphine o-quinone.

Step-by-Step Methodology and Mechanistic Causality:

-

Dissolution: Dissolve 300 mg of Apomorphine Hydrochloride in 50 mL of ultra-pure water.

-

Causality: Apomorphine HCl is highly water-soluble, providing a homogenous aqueous phase for the subsequent redox reaction.

-

-

Acidification: Add 5 mL of glacial acetic acid to the solution.

-

Causality: This is a critical thermodynamic control step. Lowering the pH well below 7 ensures that the oxidation pathway exclusively favors the formation of the ortho-quinone (oxoapomorphine) rather than the para-quinone, which would form in alkaline conditions.

-

-

Thermal Control: Incubate the mixture in an ice bath for 2 hours.

-

Causality: Quinones are highly reactive electrophiles. Cooling the reaction mitigates the kinetic risk of secondary polymerization or nucleophilic attack by solvent molecules, preserving the structural integrity of the o-quinone.

-

-

Oxidation: Slowly add 40 mL of a 0.1 M aqueous solution of potassium dichromate (K₂Cr₂O₇).

-

Causality: Potassium dichromate serves as a strong, stoichiometric oxidizing agent, driving the two-electron, two-proton extraction from the catechol ring.

-

Self-Validating System: This step features an internal colorimetric quality control. The successful generation of the o-quinone is visually confirmed by an immediate transition of the solution from colorless to a dark green/blackish hue.

-

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM).

-

Causality: The oxidation removes the ionizable protons from the catechol hydroxyls, significantly increasing the lipophilicity of the resulting o-quinone compared to the protonated apomorphine precursor. DCM selectively partitions the target metabolite into the organic phase.

-

Self-Validating System: Successful extraction is validated when the lower organic (DCM) layer adopts a distinct bluish tint, confirming the presence of purified Apomorphine o-quinone, while unreacted hydrophilic byproducts remain in the upper aqueous layer.

-

References

-

Abarca, B., et al. "Opposite vascular activity of (R)-apomorphine and its oxidised derivatives. Endothelium-dependent vasoconstriction induced by the auto-oxidation metabolite." European Journal of Medicinal Chemistry, 2003. URL: [Link]

-

Udvardy, A., et al. "Extensive study of the autooxidation products of apomorphine and its pharmacologically active derivatives." Journal of Molecular Structure, 2011. URL: [Link]

-

"Stability of apomorphine in solutions containing selected antioxidant agents." Drug Design, Development and Therapy, 2016. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10015619, Apomorphine o-quinone." PubChem, 2024. URL: [Link]

The Reactive Gateway: A Technical Guide to Apomorphine o-Quinone and Degradation Kinetics

Executive Summary

Apomorphine o-quinone (also referred to as apomorphine-10,11-dione) is not merely a degradation byproduct; it is the reactive electrophilic intermediate that dictates the stability profile, toxicity potential, and visual quality of Apomorphine Hydrochloride formulations.

For drug development professionals, controlling the formation of this specific molecule is the primary critical quality attribute (CQA) for parenteral apomorphine products. This guide dissects the mechanistic role of the o-quinone moiety, providing actionable protocols for detection and stabilization.

Part 1: The Chemistry of Instability

Apomorphine is a non-selective dopamine agonist structurally related to morphine but lacking the opioid skeleton. Its instability arises from its catechol (1,2-dihydroxybenzene) moiety at positions 10 and 11.

The Mechanism: Auto-oxidation Cascade

The degradation of apomorphine is a pH-dependent auto-oxidation process.[1] It does not require enzymatic catalysis; it proceeds spontaneously in the presence of molecular oxygen (

-

Proton Abstraction: At physiological or neutral pH, the hydroxyl groups deprotonate.

-

Semiquinone Formation: One-electron oxidation yields the apomorphine semiquinone radical.

-

o-Quinone Formation: A second electron loss results in the Apomorphine o-quinone .

-

Downstream Polymerization: The o-quinone is highly electrophilic. It undergoes Michael addition reactions or polymerizes to form Oxoapomorphine (the green chromophore) and melanin-like pigments.

Visualization: The Oxidation Pathway

The following diagram maps the degradation pathway, highlighting the o-quinone as the central branch point for both color change and adduct formation.

Figure 1: The central role of Apomorphine o-quinone in degradation and pigment formation.

Part 2: The "Green Solution" Phenomenon

The most immediate indicator of o-quinone formation is visual. Apomorphine solutions turn emerald green, then blue-black, upon exposure to air.

-

The Chromophore: The green color is primarily attributed to Oxoapomorphine (8-oxo-apomorphine) and quinhydrone-type charge-transfer complexes formed between the quinone and remaining unoxidized apomorphine.

-

Clinical Implication: Any visible green discoloration mandates immediate rejection of the product. The o-quinone is an electrophile (Michael acceptor) capable of covalently binding to tissue proteins, potentially causing injection site necrosis or sensitization.

Quantitative Data: pH and Stability

The rate of o-quinone formation is exponentially related to pH.

| pH Condition | Predominant Species | Degradation Rate ( | Visual Outcome (24h) |

| pH < 4.0 | Protonated Catechol | Negligible | Clear / Colorless |

| pH 5.0 - 6.0 | Mono-anion | Moderate | Pale Green |

| pH > 7.0 | Di-anion | Rapid (Flash Oxidation) | Dark Blue/Black |

Part 3: Experimental Protocols

To validate formulation stability, you must force the formation of the o-quinone and verify the capacity of your antioxidant system to quench it.

Protocol A: Forced Degradation (Oxidative Stress)

This protocol generates the o-quinone intermediate to test scavenger efficiency.

Reagents:

-

Apomorphine HCl (1 mg/mL)[2]

-

0.1 M NaOH (to adjust pH)

-

3% Hydrogen Peroxide (

)

Workflow:

-

Preparation: Dissolve Apomorphine HCl in deoxygenated water.

-

Basification: Adjust pH to 8.0 using NaOH (this activates the catechol).

-

Oxidation: Add

to a final concentration of 0.5%. -

Observation: The solution will instantly turn dark green/black (formation of o-quinone and subsequent oxoapomorphine).

-

Quenching (Test): In a parallel vial, add 0.1% Sodium Metabisulfite (SMB) before adding the peroxide. A successful formulation will remain colorless or pale yellow, indicating the sulfite has reduced the quinone back to the catechol or formed a sulfonate adduct.

Protocol B: LC-MS Detection of the Quinone

Direct detection of the o-quinone is difficult due to its transient nature. We detect the stable oxidation product, Oxoapomorphine .

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 20mM Ammonium Formate (pH 3.0) [50:50].[3][4]

-

Detection: ESI Positive Mode.

Target Ions:

-

Apomorphine:

268 -

Oxoapomorphine (Degradant):

264

Visualization: Analytical Workflow

Figure 2: Workflow for identifying oxidative degradation products via LC-MS.

Part 4: Mitigation Strategies

Stabilizing apomorphine requires blocking the transition from Semiquinone to o-Quinone.

-

Acidification: Maintaining pH between 3.0 and 4.0 keeps the catechol protonated, significantly raising the oxidation potential.

-

Antioxidants (Sulfites): Sodium Metabisulfite (SMB) is the industry standard. It works via two mechanisms:[5]

-

Scavenging Oxygen: Reacts with dissolved

. -

Quinone Reversal: Reduces the o-quinone back to the catechol or forms a colorless apomorphine-sulfonate adduct.

-

Note: High concentrations of SMB can induce allergic reactions; formulation scientists often balance SMB with chelating agents (EDTA) to sequester metal ions that catalyze the radical formation.

-

References

-

Stability of Apomorphine in Solutions Containing Selected Antioxidant Agents. Source: Dove Medical Press / Drug Design, Development and Therapy URL:[6][Link]

-

New Insights into the Oxidation Pathways of Apomorphine. Source: ResearchGate / Bioelectrochemistry URL:[Link]

-

Genotoxic, Neurotoxic and Neuroprotective Activities of Apomorphine and its Oxidized Derivative 8-oxo-apomorphine. Source: Brazilian Journal of Medical and Biological Research URL:[Link][7]

-

Apomorphine Hydrochloride Injection Monograph. Source: ASHP (American Society of Health-System Pharmacists) URL:[Link]

Sources

- 1. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. aaamedicines.org.uk [aaamedicines.org.uk]

- 4. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

The Biological Significance of Apomorphine o-Quinone: From Degradation Byproduct to Covalent Protein-Protein Interaction Inhibitor

Executive Summary

Apomorphine is a potent, non-selective dopamine D1 and D2 receptor agonist utilized primarily as a rescue medication for hypomobility in late-stage Parkinson's disease. However, the inherent instability of its catechol ring in aqueous solutions leads to rapid autoxidation. The primary degradation product of this reaction is apomorphine o-quinone , commonly referred to as oxoapomorphine .

Historically viewed merely as a toxic formulation impurity responsible for severe subcutaneous adverse effects, recent chemical proteomics have unveiled oxoapomorphine's hidden potential as a highly specific covalent inhibitor of the MDM2-p53 protein-protein interaction (PPI). As a Senior Application Scientist, I present this whitepaper to dissect the dual biological significance of apomorphine o-quinone, detailing its chemical genesis, its mechanisms of cellular toxicity, and its emerging paradigm as a targeted anti-cancer pharmacophore.

The Chemical Genesis of Apomorphine o-Quinone

Apomorphine hydrochloride undergoes spontaneous autoxidation in the presence of oxygen and light, a process visually indicated by the solution turning a characteristic dark green or bluish color[1]. Mechanistically, the electron-rich catechol moiety of apomorphine is highly susceptible to oxidative electron loss.

The degradation pathway is heavily pH-dependent. In acidic to neutral media (pH < 7), oxoapomorphine (MW 263.3 g/mol ) is the predominant degradation product[2]. The conversion involves the loss of four mass units from the parent compound, transforming the chiral catechol into an achiral, highly electrophilic ortho-quinone. Because this oxidation strips apomorphine of its dopaminergic therapeutic efficacy, pharmaceutical formulations must employ synergistic antioxidant systems. Empirical stability assays demonstrate that a combination of 0.1% L-ascorbic acid and 0.1% sodium metabisulfite is required to minimize reactive oxygen species (ROS) and halt quinone formation[3].

Fig 1. Autoxidation of apomorphine to oxoapomorphine and its divergent biological pathways.

Biological Toxicity: The Subcutaneous Challenge

In clinical practice, apomorphine is frequently administered via continuous subcutaneous infusion. A major dose-limiting toxicity of this route is the development of severe injection-site reactions, including subcutaneous nodules and panniculitis (inflammation of the subcutaneous adipose tissue)[4].

The biological causality of this pathology traces directly back to apomorphine o-quinone. When apomorphine oxidizes in the subcutaneous space, the resulting oxoapomorphine acts as a metabolically active, toxic intermediate[4]. Quinones are notorious for their ability to undergo redox cycling, transferring electrons to molecular oxygen to generate superoxide radicals and other ROS. This localized oxidative stress triggers the necrosis of local fibroblasts and adipocytes[4]. Furthermore, the planar, aromatic structure of the quinone product favors DNA intercalation, compounding its cytotoxicity and triggering the inflammatory cascades that clinically manifest as hard, painful nodules[4].

Paradigm Shift: Oxoapomorphine as a Covalent PPI Inhibitor

While the electrophilic nature of oxoapomorphine drives its subcutaneous toxicity, it also enables a profound therapeutic utility in oncology. The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53 is a classic, highly sought-after PPI target in cancer drug discovery.

Recent mirror-image screening studies identified that apomorphine solutions potently inhibited the MDM2-p53 interaction[5]. However, rigorous mechanistic deconvolution revealed that the parent apomorphine was inactive; the true pharmacophore was the achiral oxoapomorphine generated under aerobic assay conditions[6].

The Mechanism of Action: Oxoapomorphine functions as a targeted covalent inhibitor. The ortho-quinone acts as a powerful Michael acceptor. When it enters the binding pocket of MDM2, it undergoes a nucleophilic attack by the thiol group of Cysteine 77 (Cys77) , forming a permanent covalent bond[6]. This targeted alkylation irreversibly alters the conformation of the p53-binding cleft on MDM2, rescuing p53 from proteasomal degradation and restoring its apoptotic function in tumor cells[7].

Self-Validating Experimental Protocols

To study oxoapomorphine, researchers must reliably synthesize the compound and validate its protein-binding mechanics. The following protocols are designed as self-validating systems, ensuring that each step has built-in causality and verification.

Protocol 1: Synthesis and Liquid-Liquid Extraction of Oxoapomorphine

Objective: To generate and isolate achiral oxoapomorphine from apomorphine HCl for downstream biological assays.

-

Solubilization: Dissolve 300 mg of Apomorphine HCl in 50 mL of Milli-Q water.

-

Acidification: Add 5 mL of glacial acetic acid and cool the mixture in an ice bath for 2 hours.

-

Causality: Maintaining a highly acidic environment (pH < 7) is critical. Alkaline conditions catalyze the formation of unwanted phenanthrene derivatives, whereas acidic conditions ensure oxoapomorphine remains the exclusive degradation product[2].

-

-

Oxidation: Introduce 40 mL of 0.1 M aqueous potassium dichromate (

).-

Causality: Potassium dichromate acts as a strong oxidant, rapidly driving the catechol moiety into its ortho-quinone state, validated visually by a shift to a dark green/blackish color[3].

-

-

Extraction: Perform liquid-liquid extraction using dichloromethane (DCM).

-

Causality: The newly formed oxoapomorphine is highly lipophilic compared to the unreacted aqueous salts. DCM effectively partitions the bluish oxoapomorphine into the organic layer[3].

-

-

Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the solid oxoapomorphine.

Fig 2. Step-by-step chemical synthesis and extraction workflow for oxoapomorphine.

Protocol 2: In Vitro Assessment of Covalent MDM2 Binding

Objective: To validate the covalent attachment of oxoapomorphine to Cys77 of the MDM2 protein using mass spectrometry.

-

Protein Incubation: Incubate recombinant human MDM2 protein (10 µM) with an excess of oxoapomorphine (50 µM) in PBS (pH 7.4) for 2 hours at 37°C.

-

Causality: Physiological pH ensures the Cys77 thiol is deprotonated enough to act as a nucleophile, attacking the quinone via Michael addition[6].

-

-

Reaction Quenching (Self-Validation Step): Quench the reaction by adding 1 mM dithiothreitol (DTT).

-

Causality: DTT neutralizes any unreacted oxoapomorphine, preventing non-specific binding artifacts during downstream denaturation.

-

-

Tryptic Digestion: Denature the protein complex with 8M urea, reduce, alkylate (using iodoacetamide), and digest with sequencing-grade trypsin overnight.

-

LC-MS/MS Analysis: Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry.

-

Causality: The covalent modification will manifest as a specific mass shift (+263.3 Da) strictly on the peptide fragment containing Cys77, confirming the exact site of target engagement and validating the mechanism of action[6].

-

Quantitative Data Summary

The divergent properties of the parent drug and its oxidized quinone dictate their respective biological behaviors. Table 1 summarizes these critical parameters.

Table 1: Physicochemical and Biological Profile of Apomorphine vs. Oxoapomorphine

| Parameter | Apomorphine (APO) | Apomorphine o-Quinone (Oxoapomorphine) |

| Molecular Weight | 267.3 g/mol | 263.3 g/mol |

| Structural State | Chiral Catechol | Achiral ortho-Quinone |

| Primary Biological Target | Dopamine D1/D2 Receptors (Agonist) | MDM2 (Cys77 Covalent Inhibitor) |

| Clinical / Biological Role | Parkinson's Disease Therapy | Experimental Oncology / Toxic Degradant |

| Cellular Toxicity Profile | Low (Therapeutic range) | High (Fibroblast/Adipocyte Necrosis) |

| Aqueous Stability | Highly susceptible to autoxidation | Stable end-product in acidic media (pH < 7) |

| Visual Indicator (Solution) | Colorless | Green/Bluish |

Conclusion

The biological significance of apomorphine o-quinone is a textbook example of pharmacological duality. In the context of neurology and drug formulation, it is a highly toxic degradant responsible for severe localized tissue necrosis and the loss of dopaminergic efficacy. Conversely, in the realm of structural biology and oncology, its electrophilic reactivity provides a precise mechanism for the covalent inhibition of the MDM2-p53 axis. Understanding the causality behind its formation and reactivity empowers researchers to both formulate safer Parkinson's therapeutics and engineer novel covalent inhibitors for cancer treatment.

References

-

Stability of apomorphine in solutions containing selected antioxidant agents Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]

-

Investigation of the inhibitory mechanism of apomorphine against MDM2-p53 interaction Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

- Source: Google Patents (WIPO)

Sources

- 1. dovepress.com [dovepress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 5. Document: Investigation of the inhibitory mechanism of apomorphine against MDM2-p53 interaction. (CHEMBL4017461) - ChEMBL [ebi.ac.uk]

- 6. Investigation of the inhibitory mechanism of apomorphine against MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aporphine and isoquinoline derivatives block glioblastoma cell stemness and enhance temozolomide cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Mechanics of Apomorphine Oxidation

Title: Apomorphine o-Quinone: Mechanistic Insights into a Reactive Electrophilic Metabolite

Executive Summary Apomorphine (APO), a potent non-selective D1 and D2 dopamine receptor agonist, is a critical rescue medication for late-stage Parkinson's disease. However, its catechol moiety renders it highly susceptible to autoxidation and enzymatic oxidation, yielding a reactive electrophilic intermediate: apomorphine o-quinone (oxoapomorphine). As a Senior Application Scientist, I approach the study of this reactive metabolite not merely as a chemical curiosity, but as a critical variable in drug safety, formulation stability, and neuro-pharmacology. This technical guide explores its chemical generation, toxicological implications, analytical detection via LC-MS/MS, and formulation strategies to mitigate its formation.

Apomorphine's structural homology to endogenous catecholamines dictates its redox behavior. In aqueous solutions, particularly at physiological pH or in the presence of molecular oxygen, APO undergoes rapid, spontaneous autoxidation[1].

The oxidation proceeds via a one-electron transfer to form an apomorphine o-semiquinone radical, accompanied by the generation of superoxide anions and hydrogen peroxide. A subsequent one-electron oxidation yields the highly electrophilic apomorphine o-quinone (MW 263, detected at m/z 264)[2]. Macroscopically, this degradation is observed as a characteristic green-to-blue discoloration of the solution, serving as a visual indicator of pharmaceutical instability[3].

Fig 1. Oxidative pathway of apomorphine to o-quinone and subsequent adduct formation.

Toxicological and Pharmacological Implications

The formation of apomorphine o-quinone presents a dualistic pharmacological profile. While APO itself can act as a radical scavenger (antioxidant), its quinone and semiquinone derivatives are potent pro-oxidants[4].

-

Electrophilic Covalent Modification: The o-quinone is a Michael acceptor that readily undergoes nucleophilic attack by cellular thiols. It depletes intracellular glutathione (GSH) and covalently modifies cysteine residues on functional proteins[5].

-

Alpha-Synuclein Stabilization: Recent studies demonstrate that apomorphine quinones covalently bind to alpha-synuclein, stabilizing neurotoxic oligomeric species (~45 and 95 kDa). This oligomerization can be completely abolished in vitro by the introduction of thiol-containing reducing agents like dithiothreitol (DTT) or GSH, proving the causality of the quinone-thiol interaction[5].

-

Proteasome and Mitochondrial Impairment: Similar to dopamine quinones, apomorphine o-quinone contributes to dopaminergic neuron-specific oxidative stress, exacerbating mitochondrial dysfunction and impairing the ubiquitin-proteasome system[6].

Table 1: Comparative Profiling of Apomorphine vs. Apomorphine o-Quinone

| Property / Effect | Apomorphine (Native Drug) | Apomorphine o-Quinone (Metabolite) |

| Receptor Activity | Potent D1/D2 Agonist | Negligible receptor affinity |

| Redox State | Electron Donor (Antioxidant) | Electrophile (Pro-oxidant) |

| Protein Interaction | Reversible binding | Irreversible covalent adducts (Cysteine) |

| Alpha-Synuclein | Inhibits fibril formation | Stabilizes toxic oligomers[5] |

| Cellular Impact | Neuroprotective (at low doses) | Cytotoxic, GSH depletion, DNA damage[4] |

Analytical Methodologies: Trapping and LC-MS/MS Detection

Because o-quinones are highly transient and reactive, direct quantification in biological matrices is challenging. To overcome this, we utilize a "trapping" assay utilizing an excess of a soft nucleophile (e.g., GSH) to form stable, detectable adducts, alongside direct monitoring of the oxoapomorphine degradation product[2].

Experimental Protocol: In Vitro Trapping and LC-MS/MS Analysis This self-validating protocol ensures that the disappearance of the parent drug quantitatively correlates with the appearance of the trapped adduct.

-

Step 1: Incubation Setup Prepare a 100 µM solution of Apomorphine HCl in 50 mM phosphate buffer (pH 7.4). Add 1 mM of reduced glutathione (GSH) to act as the trapping agent. Causality Note: Physiological pH is strictly maintained because alkaline environments exponentially accelerate autoxidation, skewing metabolic half-life data.

-

Step 2: Enzymatic/Autoxidative Initiation To simulate hepatic metabolism, introduce human liver microsomes (1 mg/mL protein) and an NADPH regenerating system. Alternatively, for autoxidation studies, incubate the solution at 37°C under ambient oxygen.

-

Step 3: Reaction Quenching At predetermined time points (e.g., 0, 15, 30, 60 min), transfer 100 µL aliquots into 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality Note: The acidic organic solvent simultaneously precipitates proteins and protonates the catechol, halting further autoxidation.

-

Step 4: Centrifugation and Extraction Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for analysis. For concentrated oxoapomorphine extraction, dichloromethane can be used, yielding a bluish organic layer[3].

-

Step 5: LC-MS/MS Detection Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a C18 column.

Fig 2. Experimental workflow for the generation and LC-MS/MS detection of apomorphine o-quinone.

Formulation Engineering: Mitigating Autoxidation

In pharmaceutical development, preventing the formation of apomorphine o-quinone is paramount for shelf-life and safety. Apomorphine HCl solutions rapidly degrade and turn green due to oxoapomorphine accumulation[1].

Empirical stability studies demonstrate that single antioxidants are often insufficient. For instance, 0.1% sodium metabisulfite (SMB) alone fails to protect diluted apomorphine solutions over 14 days. However, a synergistic combination of a radical scavenger (L-ascorbic acid, AA) and a reducing agent (SMB) drastically minimizes reactive oxygen content, actively reducing any transient semiquinones back to the parent catechol[7].

Table 2: Stability of Apomorphine HCl (50 μg/mL) in Aqueous Antioxidant Solutions (14 Days) [7]

| Antioxidant System | % Concentration Retained (25°C) | % Concentration Retained (37°C) | Visual Observation |

| None (Control) | < 1.0% | < 0.1% | Dark Green / Blue |

| 0.1% SMB | 0.53% | 0.06% | Greenish |

| 0.1% EDTA | 99.20% | Unstable | Light Blue |

| 0.1% AA + 0.1% SMB | 99.70% | 95.90% | Clear (No discoloration) |

Conclusion

The conversion of apomorphine to its o-quinone metabolite represents a critical intersection of chemistry, toxicology, and pharmaceutical sciences. By understanding the electrophilic nature of oxoapomorphine, researchers can better interpret its paradoxical neurotoxic effects, design robust LC-MS/MS trapping assays, and engineer stable formulations that ensure therapeutic efficacy while minimizing oxidative stress.

References

1.[2] Title: Stability of apomorphine in solutions containing selected antioxidant agents - PMC - NIH. Source: nih.gov. URL: [Link] 2.[3] Title: Stability of apomorphine in solutions containing selected antioxidant agents. Source: tandfonline.com. URL: [Link] 3.[1] Title: Stability of apomorphine in solutions containing selected antioxidant agents. Source: dovepress.com. URL: [Link] 4.[7] Title: Stability of apomorphine in solutions containing selected antioxidant agents. Source: researchgate.net. URL: [Link] 5.[5] Title: The dopamine receptor agonist apomorphine stabilizes neurotoxic alpha-synuclein oligomers - PMC. Source: nih.gov. URL: [Link] 6.[6] Title: Quinone Formation as Dopaminergic Neuron-specific Oxidative Stress in the Pathogenesis of Sporadic Parkinsonʼs Disease. Source: ndl.go.jp. URL: [Link] 7.[4] Title: Genotoxic, neurotoxic and neuroprotective activities of apomorphine and its oxidized derivative 8-oxo-apomorphine. Source: scielo.br. URL: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scielo.br [scielo.br]

- 5. The dopamine receptor agonist apomorphine stabilizes neurotoxic alpha-synuclein oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

- 7. researchgate.net [researchgate.net]

Theoretical Studies and Mechanistic Insights into Apomorphine o-Quinone Stability: A Technical Whitepaper

Executive Summary

Apomorphine is a potent dopamine agonist synthesized via the acid-catalyzed rearrangement of morphine[1]. While clinically invaluable for managing Parkinson's disease motor fluctuations, its pharmaceutical application is severely bottlenecked by its oxidative instability. In aqueous solutions, particularly at physiological pH, apomorphine undergoes rapid auto-oxidation to form highly reactive intermediates, most notably apomorphine o-quinone[2].

As a Senior Application Scientist, I approach formulation stability not as a trial-and-error exercise, but as a predictable thermodynamic system. By leveraging Density Functional Theory (DFT), semi-empirical quantum chemistry calculations (AM1/INDO), and Electron Spin Resonance (ESR), we can map the exact degradation pathways of the apomorphine catechol moiety[3]. This whitepaper dissects the theoretical stability of apomorphine o-quinone, establishes a self-validating experimental protocol for radical detection, and translates these quantum-level insights into field-proven formulation strategies.

Mechanistic Foundations of Apomorphine Auto-Oxidation

The structural Achilles' heel of apomorphine lies in its catechol ring. The degradation is highly pH-dependent. Below pH 4, the molecule remains relatively stable as a protonated salt. However, as the pH approaches neutrality, the hydroxyl groups deprotonate, drastically lowering the oxidation potential[2].

-

Initiation : Molecular oxygen acts as an electron acceptor, stripping an electron from the deprotonated catechol to form a highly transient o-semiquinone radical [3].

-

Propagation : A subsequent loss of a second electron and proton yields apomorphine o-quinone [4].

-

Termination/Aggregation : The o-quinone is intensely electrophilic. It rapidly undergoes nucleophilic attack by unoxidized apomorphine molecules or solvent impurities, leading to the formation of oxoapomorphine and complex polymeric aggregates[5]. This is visually confirmed by the characteristic dark green discoloration of degraded solutions[6]. Interestingly, this exact electrophilic nature allows the o-quinone to form adducts with nucleophilic groups of bacterial amyloids, presenting novel antimicrobial applications[7].

Fig 1: Apomorphine oxidation to o-quinone and theoretical-experimental validation workflow.

Theoretical Studies: Computational Modeling of the Semiquinone Radical

To rationally design stabilizers, we must first understand the electron distribution of the transient intermediates. Theoretical organic chemistry studies utilize a dual-method computational approach to map the radical species[3]:

-

Geometry Optimization (AM1) : The Austin Model 1 (AM1) semi-empirical method is employed to optimize the internal coordinates of both the electron-paired apomorphine and its anion radical forms[3]. Causality: AM1 is selected over heavier ab initio methods because it provides an optimal balance between computational cost and geometric accuracy for large, rigid polycyclic alkaloid frameworks.

-

Hyperfine Constant Calculation (INDO) : Using the AM1-optimized geometries, Intermediate Neglect of Differential Overlap (INDO) calculations are performed to obtain the theoretical hyperfine coupling constants[3]. Causality: INDO is specifically parameterized to accurately predict spin densities and electron-nuclear interactions, which are critical for simulating the ESR spectra of the o-semiquinone radical.

The theoretical calculations confirm that the unpaired electron density is highly localized around the oxygen atoms of the original catechol ring, validating the o-semiquinone structure as the primary driver of instability[3].

Experimental Validation: A Self-Validating Protocol

Theoretical models are only as robust as their empirical validation. Because the o-semiquinone radical is highly unstable, standard chromatography is insufficient. We must employ a self-validating system combining Cyclic Voltammetry (CV) and Electron Spin Resonance (ESR) with Spin Trapping[4].

Protocol: Electrochemical Generation and ESR Trapping of Apomorphine Radicals

Objective: To empirically capture the transient semiquinone radical and correlate its hyperfine splitting with INDO theoretical predictions.

-

Step 1: Electrochemical Radical Generation (CV)

-

Prepare a 1 mM solution of apomorphine hydrochloride in an aprotic solvent (e.g., acetonitrile) to prevent immediate proton-driven disproportionation.

-

Use a glassy carbon working electrode. Apply a sweeping voltage (0.0 V to +0.8 V vs. Ag/AgCl).

-

Causality: The first anodic peak corresponds to the single-electron oxidation of the catechol, generating the semiquinone radical in a controlled, measurable environment[4].

-

-

Step 2: Spin Trapping

-

Introduce a spin trap agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide) into the electrochemical cell.

-

Causality: DMPO reacts instantly with the transient o-semiquinone radical to form a stable, long-lived nitroxide radical adduct, preventing it from progressing to the o-quinone[3].

-

-

Step 3: ESR Spectroscopy

-

Transfer the trapped solution to an ESR capillary tube.

-

Record the ESR spectrum at room temperature (X-band frequency, ~9.8 GHz).

-

-

Step 4: The Self-Validating Loop

-

Extract the experimental hyperfine coupling constants from the ESR spectrum.

-

Compare these values directly against the INDO-calculated theoretical constants. A tight correlation (typically within 5% error) confirms the exact molecular structure of the degradation intermediate[3].

-

Formulation Kinetics and Stabilization Strategies

Understanding the theoretical pathway allows us to engineer targeted formulation strategies. Historically, Sodium Metabisulfite (SMB) was used as a standalone antioxidant. However, kinetic studies reveal that SMB alone is fundamentally inadequate for dilute apomorphine solutions[6].

Because apomorphine auto-oxidation follows pseudo-first-order kinetics, the initial concentration dictates the degradation rate[5]. In dilute solutions (e.g., 50 μg/mL), SMB degrades into sulfuric acid over time, lowering the pH but failing to quench the specific Reactive Oxygen Species (ROS) propagating the semiquinone radical[6].

The solution requires a synergistic antioxidant system . Adding L-Ascorbic Acid (AA) creates a regenerative loop: AA acts as the primary ROS quencher and electron donor, preventing the formation of the o-quinone, while SMB protects the AA from rapid depletion[8].

Quantitative Data: Stability of Apomorphine Solutions

The following table summarizes the forced degradation kinetics of 50 μg/mL Apomorphine HCl over 14 days, demonstrating the necessity of synergistic stabilization[6],[8]:

| Formulation (50 μg/mL Apomorphine HCl) | Storage Temp (°C) | Retained Conc. (Day 14) | Visual Observation | Mechanistic Causality |

| 0.1% L-Ascorbic Acid (AA) + 0.1% SMB | 25°C | 99.7% | Clear | Synergistic ROS quenching; AA prevents o-quinone formation while SMB stabilizes AA. |

| 0.1% L-Ascorbic Acid (AA) + 0.1% SMB | 37°C | 95.9% | Clear | Thermal acceleration of oxidation is effectively mitigated by the dual antioxidant system. |

| 0.1% Sodium Metabisulfite (SMB) alone | 25°C | 0.53% | Greenish | SMB degrades to sulfuric acid; fails to halt semiquinone propagation in dilute solutions. |

| 0.1% Sodium Metabisulfite (SMB) alone | 37°C | 0.06% | Dark Green | Rapid auto-oxidation to o-quinone and subsequent polymerization into oxoapomorphine. |

Note: Complexation strategies, such as utilizing borate to form a complex with the catechol group, have also been shown theoretically and electrochemically to increase the oxidation potential, thereby drastically reducing auto-oxidation[2].

Conclusion

The instability of apomorphine is not an unpredictable flaw, but a well-defined quantum mechanical process. By utilizing AM1 and INDO theoretical calculations to map the o-semiquinone radical and validating these models with ESR spin trapping, we gain absolute clarity on the molecule's degradation mechanics. For drug development professionals, these theoretical studies dictate that successful apomorphine formulations must move beyond single-agent antioxidants and employ synergistic systems (like Ascorbic Acid + SMB) or targeted complexation to fundamentally alter the thermodynamics of the catechol ring.

References

-

Electron Spin Resonance and electrochemical studies of oxidation products derivates of apomorphine in aprotic solvents. Journal of the Chilean Chemical Society. 4

-

Stability of apomorphine in solutions containing selected antioxidant agents. PMC - NIH. 6

-

The Mechanism of the Morphine-Apomorphine Rearrangement. American Journal of Chemistry (via ResearchGate). 9

-

New insights into the oxidation pathways of apomorphine. Bioelectrochemistry (via ResearchGate). 2

-

Apomorphine Targets the Pleiotropic Bacterial Regulator Hfq. MDPI. 7

Sources

- 1. The Mechanism of the Morphine-Apomorphine Rearrangement [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. Electron Spin Resonance and electrochemical studies of oxidation products derivates of apomorphine in aprotic solvents [repositorio.uchile.cl]

- 5. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis and purification of Apomorphine o-quinone for research

Application Note: Controlled Synthesis, Stabilization, and Characterization of Apomorphine o-quinone

Abstract & Scientific Rationale

Apomorphine is a potent non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.[1] However, its catechol moiety (10,11-dihydroxy) renders it highly susceptible to oxidation. The primary oxidation product, Apomorphine o-quinone , is a reactive electrophile implicated in neurotoxicity via the formation of protein adducts and oxidative stress.

Research into the toxicology and metabolism of apomorphine requires the synthesis of this quinone. However, Apomorphine o-quinone is intrinsically unstable. It rapidly undergoes further dehydrogenation to form oxoapomorphine (a stable, green-colored contaminant,

This guide provides a protocol for:

-

Controlled Oxidation: Using Sodium Periodate (

) for rapid, quantitative conversion. -

In Situ Stabilization: Handling the reactive intermediate for immediate biological assays.

-

Trapping Validation: Synthesizing Glutathione (GSH) adducts to confirm the presence of the electrophilic quinone.

Chemical Mechanism & Pathway

The oxidation of Apomorphine (

Figure 1: Oxidation pathway of Apomorphine.[2][3][4][5][6] The o-quinone is a transient intermediate that either degrades to Oxoapomorphine or forms covalent adducts with thiols.

Materials & Equipment

| Category | Item | Specification |

| Precursor | R-(-)-Apomorphine HCl | >98% purity, store at 4°C, light protected. |

| Oxidant | Sodium Periodate ( | Freshly prepared 10 mM solution in water. |

| Trapping Agent | L-Glutathione (Reduced) | >99%, for adduct synthesis. |

| Solvents | Acetic Acid, Methanol, Water | HPLC Grade. |

| Buffer | Sodium Phosphate | 50 mM, pH 7.4 (for physiological reaction) and pH 3.0 (for quenching). |

| Analysis | HPLC-UV/MS | C18 Column, PDA detector, ESI-MS. |

Protocol A: Chemical Synthesis (Periodate Method)

Purpose: To generate a concentrated stock of Apomorphine o-quinone for immediate use in toxicity or binding assays.

Critical Note: Do not attempt to isolate the quinone as a dry solid; it will decompose. Use this in situ generation method.

-

Preparation of Stock Solutions:

-

Apomorphine Stock: Dissolve 10 mg Apomorphine HCl in 10 mL of degassed 10 mM HCl. (Acidic pH prevents premature auto-oxidation). Concentration: ~3.3 mM.

-

Oxidant Stock: Dissolve 21 mg

in 10 mL water (10 mM).

-

-

Oxidation Reaction:

-

In a light-protected vial (amber glass), mix 1.0 mL of Apomorphine Stock with 1.0 mL of Phosphate Buffer (50 mM, pH 7.0).

-

Step: Add 0.33 mL of

Stock (1:1 molar equivalent). -

Observation: The solution will instantly change from colorless to a reddish-brown (quinone formation). If it turns bright green immediately, the pH is too high, leading to oxoapomorphine.

-

-

Stabilization/Quenching:

-

Incubate for exactly 2 minutes on ice.

-

To Stop: Lower pH to < 3.0 using 1% Acetic Acid if analyzing the quinone directly.

-

To Use: Add immediately to your protein/cell assay.

-

Protocol B: Trapping Assay (Validation of Synthesis)

Purpose: Since the quinone is transient, this protocol synthesizes the Glutathione-Apomorphine adduct to prove the quinone was generated.

-

Reaction:

-

Generate the quinone as described in Protocol A (Steps 1-2).

-

Immediately add 5 equivalents of L-Glutathione (dissolved in PBS, pH 7.4).

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Purification/Analysis:

-

Inject the mixture onto an HPLC (C18 column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 50% B over 20 minutes.

-

-

Expected Results:

-

Apomorphine: RT ~10 min (

268). -

Oxoapomorphine (degradation): RT ~12 min (

264, Green color). -

GSH-Adducts: RT ~6-8 min (more polar).

-

Mass Calculation: Apomorphine (267) + GSH (307) - 2H =

572 [M+H]+ .

-

Analytical Characterization

UV-Vis Spectroscopy

The formation of the quinone can be tracked by a distinct shift in absorbance.[7]

| Species | Visual Color | |

| Apomorphine | 273, 305 (shoulder) | Colorless |

| Apomorphine o-quinone | 335, ~400 (broad) | Reddish-Brown |

| Oxoapomorphine | 335, 410, 620 | Blue-Green |

Note: The appearance of the 620 nm peak indicates degradation to the stable oxoapomorphine.

Mass Spectrometry (ESI+)

-

Target (Quinone):

266 (Often transient; may see hydrate -

Stable Product (Oxoapomorphine):

264. -

GSH Adduct:

572.

Workflow Diagram

Figure 2: Experimental workflow for generating and utilizing Apomorphine o-quinone.

References

-

Udvardy, A. et al. (2011).[7][8] Spectroscopic and theoretical study on the auto-oxidation of apomorphine. Journal of Molecular Structure.[7][8] Link

-

Garrido, J. et al. (2002).[3][7] New insights into the oxidation pathways of apomorphine.[3][4][9] Journal of the Chemical Society, Perkin Transactions 2.[7] Link

-

Sreeramoju, M. K. et al. (2018).[3] Nucleophilic Addition in Aqueous Apomorphine Formulation Solutions in the Presence of Sodium Metabisulfite.[3][4] Journal of Pharmaceutical Sciences.[3][7] Link

-

Zhang, F. et al. (2010). Glutathione conjugates with dopamine-derived quinones to form reactive or non-reactive glutathione-conjugates.[10] Toxicological Sciences. Link

-

TRC Standards. (n.d.). Apomorphine o-Quinone Product Page.[8] Toronto Research Chemicals. Link

Sources

- 1. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Differential neurobehavioral deficits induced by apomorphine and its oxidation product, 8-oxo-apomorphine-semiquinone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 8. Apomorphine o-Quinone | CymitQuimica [cymitquimica.com]

- 9. New insights into the oxidation pathways of apomorphine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Glutathione conjugates with dopamine-derived quinones to form reactive or non-reactive glutathione-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Detection of Apomorphine o-Quinone

This guide details the analytical detection of Apomorphine o-quinone (and its related oxidation species, often referred to as oxoapomorphine).[1] It addresses the inherent instability of apomorphine and provides robust protocols for identifying its toxic oxidation products.

Introduction & Mechanistic Insight

Apomorphine is a potent non-ergoline dopamine agonist used in the treatment of Parkinson’s disease (e.g., for "off" episodes). However, its clinical utility is complicated by its rapid auto-oxidation.[1] In aqueous solution, particularly at neutral or alkaline pH, apomorphine undergoes oxidative degradation to form Apomorphine o-quinone and subsequently Oxoapomorphine (8-oxo-apomorphine).[1]

These oxidation products are responsible for the characteristic "bluish-green" discoloration of degraded solutions and are implicated in cytotoxicity and potential tissue irritation.[1] Detecting these species is critical for stability testing, formulation development, and toxicological assessment.[1]

The Oxidation Pathway

The degradation is not a single step. It involves the oxidation of the catechol moiety followed by dehydrogenation/rearrangement to a stable quinonoid species.

Caption: Step-wise oxidative degradation of Apomorphine to its stable quinone derivative.

Analytical Strategy Overview

Because the o-quinone is an oxidation product, standard sample preparation (which often uses antioxidants like ascorbic acid or metabisulfite) must be modified .[1] If you use antioxidants, you will reduce the quinone back to apomorphine or degrade it, masking its presence.

| Method | Target Analyte | Sensitivity | Key Application |

| HPLC-UV/Vis | Oxoapomorphine (Stable Quinone) | Moderate | Routine QC, Stability Studies (Colored solutions) |

| LC-MS/MS | Apomorphine o-quinone & Metabolites | High | Biological Matrices (Plasma), Trace Impurity ID |

| Derivatization | Stabilized Phenazine Derivative | High (Fluorescence) | Quantifying transient o-quinones |

Method 1: HPLC-UV/Vis (Direct Detection)[1]

This method utilizes the distinct chromophores of the oxidized species. While Apomorphine absorbs maximally at 273 nm , the oxidized quinone (Oxoapomorphine) exhibits a multi-peak spectrum with maxima in the visible region.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 3.0 (Adjusted with Formic Acid). Note: Low pH stabilizes the remaining apomorphine.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Gradient:

-

Detection (DAD):

Protocol Steps

-

Sample Prep: Dilute the sample (e.g., degraded formulation) in 0.1% Formic Acid in Water . Do NOT use ascorbic acid or bisulfite.[1]

-

Injection: Inject 10-20 µL immediately after preparation.

-